(2,4-Dichloro-5-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

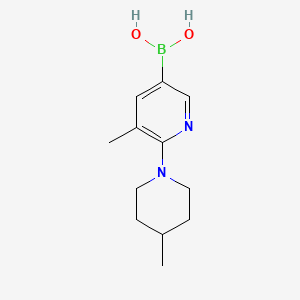

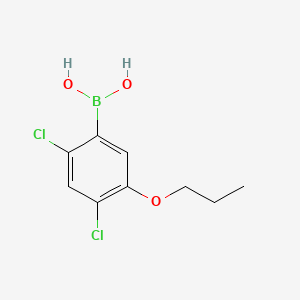

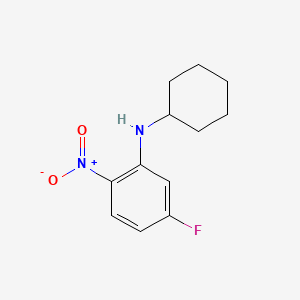

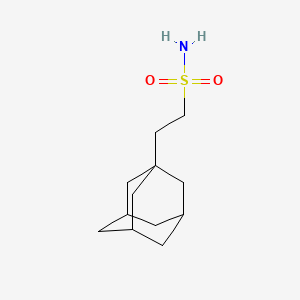

(2,4-Dichloro-5-propoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H11BCl2O3 . It has a molecular weight of 248.9 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BCl2O3/c1-2-3-15-9-4-6 (10 (13)14)7 (11)5-8 (9)12/h4-5,13-14H,2-3H2,1H3 .Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, oxidation, and palladium-catalyzed homocoupling .Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Fluorescent Chemosensors

(2,4-Dichloro-5-propoxyphenyl)boronic acid is instrumental in the development of fluorescent chemosensors. Boronic acids interact with diols to form rings, serving as reporters in fluorescent sensors probing carbohydrates and bioactive substances. These sensors are crucial for the detection of various substances including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, playing a significant role in disease diagnosis and treatment (Huang et al., 2012).

Catalysis and Organic Synthesis

Boronic acids, including this compound, are highly versatile in chemistry, contributing significantly to organic reactions, molecular recognition, and assembly. In particular, boronic acid catalysis is an important research area, facilitating reactions such as the enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto et al., 2015).

Environmental Applications

Boron-doped diamond films, which may incorporate this compound, are utilized in electrodes for the oxidative removal of pollutants like 2,4-dichlorophenoxyacetic acid in wastewater. The efficiency of this oxidation process is influenced by the sp3/sp2 carbon ratio in the anode, showcasing the environmental relevance of boronic acid compounds (Souza et al., 2016).

Sensing Applications

The unique interactions of boronic acids with diols and Lewis bases, such as fluoride or cyanide anions, render them highly useful in various sensing applications. These applications range from homogeneous assays to heterogeneous detection, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Biomedical Applications

Boronic acid-containing polymers, possibly including this compound, have shown promise in a variety of biomedical applications. Their distinct reactivity, solubility, and responsive nature make them valuable in the treatment of diseases such as HIV, obesity, diabetes, and cancer. The versatility of these polymers is highlighted by their recent developments in synthesis, processing, and materials development (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

(2,4-dichloro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWAPOTUMUZOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681684 |

Source

|

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-45-8 |

Source

|

| Record name | Boronic acid, B-(2,4-dichloro-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)